molecular formula C15H22BClO3 B3033901 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 1260029-47-7

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B3033901
CAS No.: 1260029-47-7
M. Wt: 296.6
InChI Key: ZEXZSHQHMWCQCI-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for the success of this pathway .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity in cross-coupling reactions. The isopropoxy group can provide steric hindrance, potentially affecting the reaction’s outcome compared to other similar boronic esters .

Properties

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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